(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
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Overview
Description
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate is an organic compound with a complex structure that includes an ester functional group, a dimethylamino group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through a condensation reaction. The reaction can be represented as follows:
[ \text{Ethyl acetoacetate} + \text{DMFDMA} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or other transformations. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate.
Dimethylformamide dimethyl acetal (DMFDMA): Another precursor used in the synthesis.
Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: A similar compound with a slightly different structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
89193-23-7 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
AFECQUUSJNXMNL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Isomeric SMILES |
CCC(=O)/C(=C\N(C)C)/C(=O)OCC |
Canonical SMILES |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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